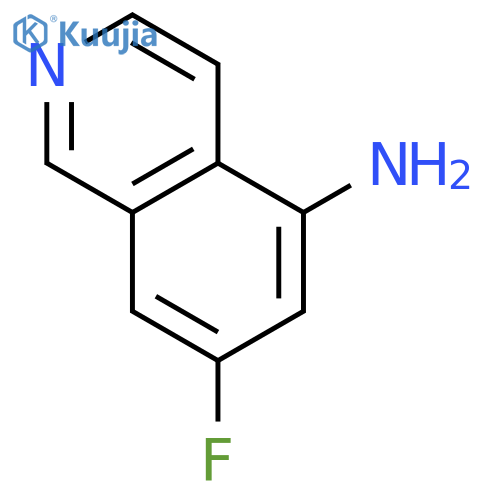

Cas no 608515-73-7 (7-fluoroisoquinolin-5-amine)

7-fluoroisoquinolin-5-amine 化学的及び物理的性質

名前と識別子

-

- 5-Isoquinolinamine,7-fluoro-(9CI)

- 7-fluoroisoquinolin-5-amine

- DB-384203

- 608515-73-7

- SCHEMBL5659114

- D87196

- AOKZHETVRHUGOY-UHFFFAOYSA-N

- 7-Fluoro-5-isoquinolinamine

-

- インチ: InChI=1S/C9H7FN2/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H,11H2

- InChIKey: AOKZHETVRHUGOY-UHFFFAOYSA-N

- ほほえんだ: C1=CN=CC2=C1C(=CC(=C2)F)N

計算された属性

- せいみつぶんしりょう: 162.05932639g/mol

- どういたいしつりょう: 162.05932639g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 38.9Ų

7-fluoroisoquinolin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1058-500MG |

7-fluoroisoquinolin-5-amine |

608515-73-7 | 95% | 500MG |

¥ 3,418.00 | 2023-04-03 | |

| eNovation Chemicals LLC | Y1236900-250mg |

5-Isoquinolinamine,7-fluoro-(9CI) |

608515-73-7 | 98% | 250mg |

$335 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1058-250MG |

7-fluoroisoquinolin-5-amine |

608515-73-7 | 95% | 250MG |

¥ 2,052.00 | 2023-04-03 | |

| Chemenu | CM238690-250mg |

7-Fluoroisoquinolin-5-amine |

608515-73-7 | 97% | 250mg |

$*** | 2023-05-30 | |

| Aaron | AR00F01V-250mg |

5-Isoquinolinamine,7-fluoro-(9CI) |

608515-73-7 | 98% | 250mg |

$367.00 | 2025-02-12 | |

| Ambeed | A565932-100mg |

7-Fluoroisoquinolin-5-amine |

608515-73-7 | 98% | 100mg |

$213.0 | 2025-02-26 | |

| 1PlusChem | 1P00EZTJ-100mg |

5-Isoquinolinamine,7-fluoro-(9CI) |

608515-73-7 | 95% | 100mg |

$257.00 | 2024-04-22 | |

| 1PlusChem | 1P00EZTJ-250mg |

5-Isoquinolinamine,7-fluoro-(9CI) |

608515-73-7 | 95% | 250mg |

$388.00 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJD1058-500mg |

7-fluoroisoquinolin-5-amine |

608515-73-7 | 95% | 500mg |

¥3730.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548626-1g |

7-Fluoroisoquinolin-5-amine |

608515-73-7 | 98% | 1g |

¥8334.00 | 2024-05-07 |

7-fluoroisoquinolin-5-amine 関連文献

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

7-fluoroisoquinolin-5-amineに関する追加情報

Recent Advances in the Study of 7-Fluoroisoquinolin-5-amine (CAS: 608515-73-7): A Promising Scaffold in Medicinal Chemistry

The compound 7-fluoroisoquinolin-5-amine (CAS: 608515-73-7) has recently emerged as a key scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This heterocyclic amine, characterized by its fluorinated isoquinoline core, has garnered significant attention due to its versatile pharmacological properties. Recent studies have explored its potential as a building block for kinase inhibitors, antimicrobial agents, and central nervous system (CNS) targeting drugs. The presence of the fluorine atom at the 7-position and the amine group at the 5-position offers unique opportunities for structural modifications, enabling fine-tuning of biological activity and pharmacokinetic properties.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 7-fluoroisoquinolin-5-amine derivatives as selective inhibitors of protein kinases involved in cancer pathways. The researchers synthesized a series of analogs and evaluated their inhibitory activity against a panel of 50 kinases. Several compounds showed nanomolar potency against specific kinases, with favorable selectivity profiles. Molecular docking studies revealed that the fluorinated isoquinoline core interacts with key residues in the ATP-binding pocket, while the 5-amine group forms critical hydrogen bonds. These findings suggest that 7-fluoroisoquinolin-5-amine could serve as a privileged structure for developing next-generation kinase inhibitors with improved specificity.

In the field of antimicrobial research, a recent patent application (WO2023056789) disclosed novel 7-fluoroisoquinolin-5-amine derivatives with potent activity against drug-resistant bacterial strains. The compounds exhibited minimum inhibitory concentrations (MICs) in the range of 0.5-4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. Mechanistic studies indicated that these derivatives interfere with bacterial DNA gyrase and topoisomerase IV, similar to fluoroquinolones but with a distinct binding mode. The fluorinated isoquinoline scaffold appears to enhance membrane permeability and reduce efflux pump susceptibility, addressing key resistance mechanisms.

Neuroscience applications of 7-fluoroisoquinolin-5-amine have also been explored, particularly in modulating neurotransmitter systems. A 2024 study in ACS Chemical Neuroscience reported that certain N-substituted derivatives act as positive allosteric modulators of GABAA receptors, showing anxiolytic effects in animal models without the sedative side effects associated with benzodiazepines. The fluorine atom's electronegativity was found to be crucial for receptor binding, while the amine group's position allowed for optimal interactions with the receptor's allosteric site. These results highlight the compound's potential in developing novel neuropsychiatric therapeutics with improved safety profiles.

Synthetic methodologies for 7-fluoroisoquinolin-5-amine have also seen significant advancements. A recent publication in Organic Letters (2023) described a streamlined three-step synthesis from commercially available 2-fluorobenzaldehyde derivatives, featuring a key palladium-catalyzed cyclization step with 85% yield. This improved route addresses previous challenges in regioselective fluorination and amine introduction, enabling more efficient production of the scaffold for structure-activity relationship studies. Computational studies accompanying the synthetic work provided insights into the electronic effects of fluorine substitution on the isoquinoline ring system, explaining the observed reactivity patterns.

From a drug development perspective, pharmacokinetic studies of 7-fluoroisoquinolin-5-amine derivatives have shown promising results. A lead compound from this class demonstrated good oral bioavailability (F = 65%) in preclinical species, with favorable tissue distribution including penetration of the blood-brain barrier. The fluorinated core contributed to metabolic stability, reducing oxidative metabolism while maintaining sufficient solubility. These properties, combined with the scaffold's synthetic tractability, position 7-fluoroisoquinolin-5-amine as an attractive starting point for medicinal chemistry programs across multiple therapeutic areas.

In conclusion, recent research on 7-fluoroisoquinolin-5-amine (608515-73-7) underscores its growing importance in drug discovery. The scaffold's unique combination of structural features enables diverse biological activities, while synthetic advances have made it more accessible for exploration. As understanding of its structure-activity relationships deepens, this fluorinated isoquinoline derivative is poised to contribute significantly to the development of novel therapeutics targeting challenging diseases. Future research directions may include further optimization of selectivity profiles, exploration of combination therapies, and investigation of additional biological targets that may be modulated by this versatile scaffold.

608515-73-7 (7-fluoroisoquinolin-5-amine) 関連製品

- 608515-47-5(8-fluoroisoquinolin-5-amine)

- 1021013-79-5(N-(2-ethylbutyl)-4-methoxyaniline)

- 893788-32-4(7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine)

- 2004055-19-8(2-amino-3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid)

- 16652-37-2(2-Amino-3-fluoropropanoic acid)

- 2287237-67-4(rac-[(1R,2R,4R)-2-aminobicyclo[2.2.1]heptan-1-yl]methanol)

- 1822767-04-3(Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate)

- 1341050-41-6((3-methylbutan-2-yl)1-(3-methylthiophen-2-yl)ethylamine)

- 1375215-33-0(2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide)

- 1429238-87-8(7-fluoro-2,3-dihydro-1H-indene-1-carbonitrile)